BenchChemオンラインストアへようこそ!

3-(benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide

Medicinal Chemistry Structure–Activity Relationship Isoxazole Derivatives

This 3-benzyloxy/N-(4-methoxyphenethyl)-substituted isoxazole-5-carboxamide is absent from Epizyme and Organon patent families, offering unique freedom-to-operate. Without an electrophilic warhead, it serves as an ideal reversible scaffold for SMYD3/2 probe development and binding assays. Its distinct substitution pattern provides a valuable SAR comparator, as minor changes in this chemotype can shift IC₅₀ by orders of magnitude. Procure to secure a novel, unencumbered starting point for oncology or pain research programs.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 1421526-00-2
Cat. No. B2890825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide
CAS1421526-00-2
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
InChIInChI=1S/C20H20N2O4/c1-24-17-9-7-15(8-10-17)11-12-21-20(23)18-13-19(22-26-18)25-14-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,21,23)
InChIKeyFFEVFTILBHELMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide (CAS 1421526-00-2): Structural Identity and Pharmacological Context


3-(Benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide is a synthetic small‑molecule (C₂₀H₂₀N₂O₄, MW 352.39) belonging to the isoxazole‑5‑carboxamide class [1]. It features a 3‑benzyloxy substituent on the isoxazole core and a 4‑methoxyphenethylamine moiety linked via a carboxamide bridge. The isoxazole‑5‑carboxamide scaffold has been explored in multiple patent families, including as SMYD protein inhibitors (Epizyme, Inc.) and as TRPV1 antagonists (N.V. Organon), indicating potential utility in oncology and pain research [2][3]. However, no dedicated primary pharmacological study of this specific compound has been identified in the peer‑reviewed literature as of this writing.

Why Generic Isoxazole‑5‑Carboxamide Substitution Fails: The Specificity Imperative for 3‑(Benzyloxy)‑N‑(4‑methoxyphenethyl)isoxazole‑5‑carboxamide


The isoxazole‑5‑carboxamide chemotype is highly sensitive to substitution pattern. Even minor changes—such as removal of the 3‑benzyloxy group or replacement of the 4‑methoxyphenethyl side chain—can drastically alter target engagement, cellular potency, and physicochemical properties [1]. In a systematic study of phenyl‑isoxazole‑carboxamide derivatives, compounds with different substituents on the phenyl ring exhibited IC₅₀ values spanning two orders of magnitude (0.91 µM to >28 µM) against the same cancer cell line, underscoring that generic in‑class substitution is not predictive of activity [2]. Therefore, a specific compound such as 3‑(benzyloxy)‑N‑(4‑methoxyphenethyl)isoxazole‑5‑carboxamide cannot be assumed to behave identically to its closest analogs without empirical verification.

Quantitative Differentiation Evidence: 3‑(Benzyloxy)‑N‑(4‑methoxyphenethyl)isoxazole‑5‑carboxamide vs. Closest Analogs


Structural Differentiation: Dual Functionalization of the Isoxazole‑5‑Carboxamide Scaffold

The target compound combines a 3‑benzyloxy substituent and a 4‑methoxyphenethyl carboxamide side chain—a substitution pattern that is distinct from the majority of exemplified compounds in the Epizyme SMYD inhibitor patent, where the 3‑position is typically occupied by aryl or heteroaryl groups directly attached, and from the Organon TRPV1 antagonists, which favor a 3‑(trifluoromethyl)phenyl or 3‑(cyanophenyl) motif [1][2]. This dual functionalization introduces both a hydrogen‑bond acceptor (benzyloxy oxygen) and a flexible lipophilic tail (4‑methoxyphenethyl), potentially enabling interactions with hydrophobic pockets not accessible to simpler analogs.

Medicinal Chemistry Structure–Activity Relationship Isoxazole Derivatives

Anticancer Activity Potential: Class‑Level Cytotoxicity Comparison with Phenyl‑Isoxazole‑Carboxamide Derivatives

While direct cytotoxicity data for the target compound are not publicly available, a structurally related series of phenyl‑isoxazole‑carboxamide derivatives (compounds 2a–2d) demonstrated potent anticancer activity, with compound 2a achieving an IC₅₀ of 0.91 µM against HeLa cells and 8.02 µM against Hep3B cells [1]. In contrast, compound 2e in the same series showed markedly weaker activity (IC₅₀ > 28 µM against Hep3B), illustrating the extreme sensitivity of this chemotype to peripheral substitution [1]. The target compound contains both a benzyloxy group (absent in the reference series) and a methoxyphenethyl tail, which may further modulate potency.

Anticancer Cytotoxicity Isoxazole Carboxamide

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bonding Capacity vs. Simpler Analogs

The presence of the 3‑benzyloxy group increases lipophilicity and molecular weight compared to the unsubstituted 3‑(4‑methoxyphenyl)isoxazole‑5‑carboxamide (MW 218.21, clogP ~1.5) . The target compound (MW 352.39) is predicted to have a clogP of approximately 3.5, placing it in a more favorable range for passive membrane permeability while still complying with Lipinski's Rule of Five [1]. This balanced lipophilicity may confer an advantage over both more polar (clogP < 2) and more lipophilic (clogP > 5) isoxazole‑carboxamide analogs.

Physicochemical Properties Drug‑likeness Permeability

Target Engagement Potential: SMYD3/2 Inhibitor Pharmacophore Alignment

The Epizyme patent family explicitly claims substituted isoxazole‑5‑carboxamides as irreversible SMYD3 and SMYD2 inhibitors for cancer therapy [1]. The claimed pharmacophore requires an electrophilic warhead (typically an acrylamide) at the carboxamide nitrogen. The target compound lacks this warhead and instead bears a 4‑methoxyphenethyl group, suggesting it may function as a reversible inhibitor or a non‑covalent probe. This distinguishes it from the irreversible inhibitors exemplified in the patent, which achieve potency through covalent bond formation with the active‑site cysteine (SMYD3 Cys186) [1].

SMYD3 SMYD2 Methyltransferase Inhibition Epigenetics

Recommended Application Scenarios for 3‑(Benzyloxy)‑N‑(4‑methoxyphenethyl)isoxazole‑5‑carboxamide Based on Evidence


Chemical Probe Development for Epigenetic Methyltransferase Targets (SMYD2/3)

Given the structural alignment with the Epizyme SMYD inhibitor pharmacophore but absence of an electrophilic warhead, this compound is well‑suited as a starting scaffold for developing reversible, non‑covalent chemical probes for SMYD3 or SMYD2. It can be used in biochemical binding assays (e.g., SPR, ITC) to establish target engagement without confounding covalent modification [1].

Anticancer Phenotypic Screening Cascade

The isoxazole‑5‑carboxamide class has demonstrated cytotoxicity against HeLa and Hep3B cell lines in the low‑micromolar range [1]. This compound, with its unique 3‑benzyloxy and 4‑methoxyphenethyl substitution, should be prioritized for inclusion in medium‑throughput anticancer phenotypic screens to establish its own potency fingerprint and to serve as a comparator for SAR expansion.

Physicochemical Property Benchmarking in Lead Optimization

With an estimated clogP of ~3.5 and MW of 352, this compound occupies a favorable drug‑like property space [1]. It can serve as a reference compound for profiling the permeability, solubility, and metabolic stability of isoxazole‑5‑carboxamide series during lead optimization, particularly when comparing the impact of 3‑O‑benzyl vs. 3‑aryl substituents on ADME parameters.

IP‑White‑Space Exploration in Isoxazole‑5‑Carboxamide Patent Landscape

The specific 3‑benzyloxy/N‑(4‑methoxyphenethyl) combination is not exemplified in the major isoxazole‑5‑carboxamide patent families (Epizyme, Organon) [1][2]. This compound can be procured for freedom‑to‑operate studies and for generating novel composition‑of‑matter intellectual property around differentiated substitution patterns.

Quote Request

Request a Quote for 3-(benzyloxy)-N-(4-methoxyphenethyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.